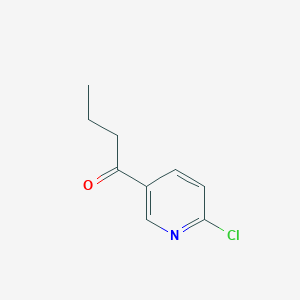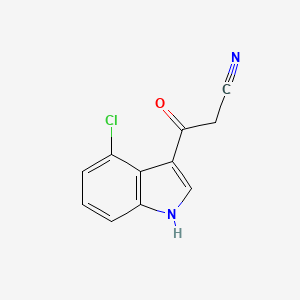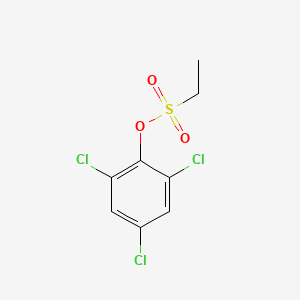
2,4,6-Trichlorophenyl 1-ethanesulfonate
Descripción general
Descripción
2,4,6-Trichlorophenyl 1-ethanesulfonate is a chemical compound with the molecular formula C8H7Cl3O3S . It has a molecular weight of 289.6 g/mol . The IUPAC name for this compound is (2,4,6-trichlorophenyl) ethanesulfonate .
Molecular Structure Analysis
The InChI code for 2,4,6-Trichlorophenyl 1-ethanesulfonate isInChI=1S/C8H7Cl3O3S/c1-2-15(12,13)14-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3 . The Canonical SMILES representation is CCS(=O)(=O)OC1=C(C=C(C=C1Cl)Cl)Cl . Physical And Chemical Properties Analysis
The compound has a molecular weight of 289.6 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its lipophilicity . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds . Its exact mass and monoisotopic mass are both 287.918148 g/mol . The topological polar surface area is 51.8 Ų . The compound has a complexity of 289 .Aplicaciones Científicas De Investigación
Photocatalytic Removal from Water
2,4,6-trichlorophenol is recognized as a severe water pollutant due to its toxicity. The photocatalytic oxidation of this compound using ZnO has shown promise as an effective method for abatement. Factors like initial ZnO doses, substrate concentration, and the impact of different ions on the removal rate of 2,4,6-trichlorophenol have been thoroughly studied. The highest degradation efficiency was observed at neutral pH, and the process followed pseudo zero-order kinetic model. Additionally, new pathway intermediates in the ZnO-assisted degradation were identified using GC–MS and HPLC techniques, enhancing our understanding of the degradation mechanism (Gaya, Abdullah, Hussein, & Zainal, 2010).
Chemical Synthesis and Organic Chemistry
The utility of 2,4,6-trichlorophenyl formate as a crystalline CO surrogate has been explored in organic chemistry, particularly in the palladium-catalyzed carbonylation of aryl/alkenyl halides and triflates. This compound's high reactivity allows for carbonylation at room temperature, making it a valuable reagent in organic synthesis. The resulting trichlorophenyl esters can be easily transformed into a variety of carboxylic acid derivatives (Ueda, Konishi, & Manabe, 2012).
Radical Additions in Organic Synthesis
2,4,6-Trichlorophenyl vinyl sulfonate undergoes intermolecular radical addition, mediated by tributyltin hydride and 1-ethylpiperidine hypophosphite (EPHP), to produce a range of functionalized alkyl sulfonamide precursors. This method has been leveraged to prepare bifunctional pentafluorophenyl/2,4,6-trichlorophenyl sulfonates effectively (Edetanlen-Elliot, Fitzmaurice, Wilden, & Caddick, 2007).
Safety and Hazards
The compound is considered hazardous. It is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
It has been shown that the compound can be incorporated into tris(2,4,6-trichlorophenyl)methyl (ttm) radicals . This incorporation can lead to the breaking of excited state symmetry, which is a key step in avoiding the symmetry-forbidden transitions of alternating hydrocarbons .
Biochemical Pathways
The compound’s interaction with ttm radicals suggests that it may play a role in the pathways related to light emission and optical properties .
Pharmacokinetics
As a biochemical used in proteomics research , it is likely to have specific properties that allow it to interact with proteins and other biomolecules.
Result of Action
The result of the action of 2,4,6-Trichlorophenyl 1-ethanesulfonate is an enhancement of the emission of TTM radicals . This enhancement is achieved through spatial control, which regulates the optical properties of these systems .
Action Environment
Given its use in proteomics research , it is likely that factors such as pH, temperature, and the presence of other biomolecules could potentially influence its action.
Propiedades
IUPAC Name |
(2,4,6-trichlorophenyl) ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O3S/c1-2-15(12,13)14-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMAELLKDFWHPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)OC1=C(C=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





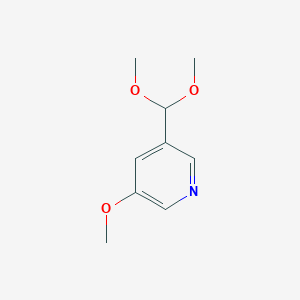

![[1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1390956.png)

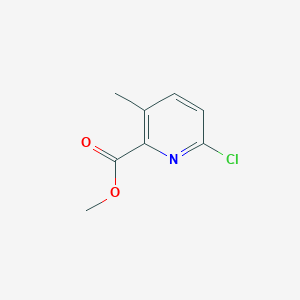



![5-Fluoro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1390965.png)
